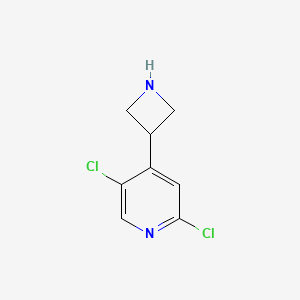
4-(Azetidin-3-yl)-2,5-dichloropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Azetidin-3-yl)-2,5-dichloropyridine is a heterocyclic compound that features both an azetidine ring and a dichloropyridine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidin-3-yl)-2,5-dichloropyridine typically involves the formation of the azetidine ring followed by its attachment to the dichloropyridine moiety. One common method involves the aza Paternò–Büchi reaction, which is a [2 + 2] photocycloaddition reaction between an imine and an alkene component . Another approach is the aza-Michael addition, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates .
Industrial Production Methods
For industrial-scale production, green and cost-effective methods are preferred. One such method involves the use of commercially available starting materials and environmentally friendly reagents. For example, the synthesis of quaternary heterocyclic intermediates can be achieved through green oxidation reactions in microchannel reactors .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Azetidin-3-yl)-2,5-dichloropyridine can undergo various types of chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can modify the pyridine ring or the azetidine ring.
Substitution: Halogen atoms in the dichloropyridine moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the azetidine ring can yield oxetane derivatives, while substitution reactions can introduce various functional groups into the dichloropyridine moiety .
Applications De Recherche Scientifique
4-(Azetidin-3-yl)-2,5-dichloropyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific biological pathways.
Industry: The compound is used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-(Azetidin-3-yl)-2,5-dichloropyridine involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, modulating their activity. The dichloropyridine moiety can enhance the compound’s binding affinity and specificity for its targets .
Comparaison Avec Des Composés Similaires
4-(Azetidin-3-yl)-2,5-dichloropyridine can be compared with other similar compounds, such as:
4-(Azetidin-3-yl)benzonitrile hydrochloride: This compound features a benzonitrile moiety instead of a dichloropyridine moiety.
3-(Benzyloxy)azetidine hydrochloride: This compound has a benzyloxy group attached to the azetidine ring.
3-(3-Methoxyphenyl)azetidine hydrochloride: This compound contains a methoxyphenyl group attached to the azetidine ring.
The uniqueness of this compound lies in its dichloropyridine moiety, which imparts distinct chemical and biological properties compared to other azetidine derivatives.
Propriétés
Formule moléculaire |
C8H8Cl2N2 |
|---|---|
Poids moléculaire |
203.07 g/mol |
Nom IUPAC |
4-(azetidin-3-yl)-2,5-dichloropyridine |
InChI |
InChI=1S/C8H8Cl2N2/c9-7-4-12-8(10)1-6(7)5-2-11-3-5/h1,4-5,11H,2-3H2 |
Clé InChI |
JCIYVIZMIIJIMT-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)C2=CC(=NC=C2Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![(4H-thieno[2,3-c]chromen-4-yl)methanamine](/img/structure/B13525120.png)



